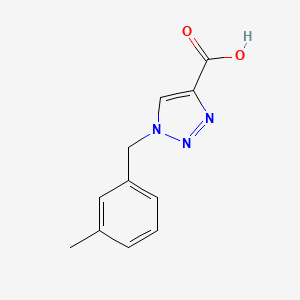

1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Overview

Description

“1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxylic acid group. The “3-methylbenzyl” part refers to a benzyl group (a benzene ring attached to a CH2 group) that has a methyl group (CH3) attached to the third carbon .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a click reaction or other similar methods . The carboxylic acid group could be introduced through various methods, such as oxidation reactions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole ring and the carboxylic acid group. The benzyl group with its attached methyl group would be a significant part of the structure .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the triazole ring and the carboxylic acid group. The triazole ring is known to participate in various chemical reactions, often serving as a good ligand in coordination chemistry . The carboxylic acid group could be involved in reactions such as esterification .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could make the compound soluble in polar solvents .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Triazole derivatives, including 1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid, are significant in medicinal chemistry due to their broad spectrum of biological activities. These compounds have been explored for their anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties. The structural versatility of triazoles allows for the development of novel drugs with enhanced efficacy and reduced side effects. Their application spans across various therapeutic areas, indicating their potential as lead compounds in drug discovery and development (Ferreira et al., 2013).

Antimicrobial Agents

Specific triazole derivatives have shown promising antibacterial activity, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). These compounds can inhibit critical bacterial enzymes, disrupt efflux pumps, and interfere with bacterial cell wall synthesis, making them valuable in the development of new antibacterial agents. The dual or multiple mechanisms of action of triazole-containing hybrids provide a broad-spectrum antibacterial activity against clinically significant pathogens, including drug-resistant forms (Li & Zhang, 2021).

Corrosion Inhibition

In the field of materials science, 1,2,3-triazole derivatives have been identified as effective corrosion inhibitors for various metals and alloys. These compounds form a protective layer on metal surfaces, preventing corrosion in aggressive media. Their application is particularly relevant in industries where metal durability and longevity are critical. The use of 1,2,3-triazoles as corrosion inhibitors highlights their potential in enhancing material performance and sustainability (Hrimla et al., 2021).

Environmental Applications

Triazoles have also found application in environmental science, particularly in the treatment and remediation of pollutants. Their ability to act as redox mediators in the enzymatic degradation of organic pollutants presents an eco-friendly approach to water treatment and pollution management. This application is crucial in mitigating the environmental impact of industrial effluents and promoting sustainable practices (Husain & Husain, 2007).

Fuel Cell Technology

In the energy sector, polymers based on 1,2,4-triazole derivatives are being investigated for their use in proton-conducting fuel cell membranes. These materials offer high thermal and electrochemical stability, high ionic conductivity, and mechanical strength, making them suitable for high-temperature fuel cell applications. The development of such membranes can significantly contribute to the advancement of fuel cell technology and the promotion of clean energy solutions (Prozorova & Pozdnyakov, 2023).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-[(3-methylphenyl)methyl]triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-8-3-2-4-9(5-8)6-14-7-10(11(15)16)12-13-14/h2-5,7H,6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFVOMOLETAXULP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

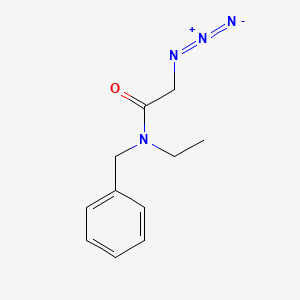

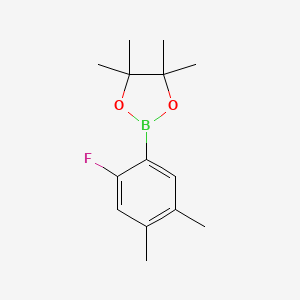

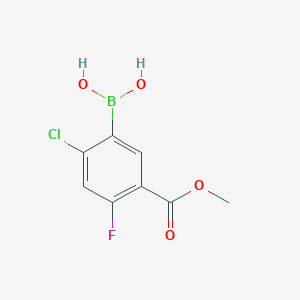

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B1465784.png)

![Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B1465787.png)

![2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine](/img/structure/B1465799.png)

![6-chloro-2-methyl-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B1465800.png)